Ulevostinag (isomer 2)

Stereochemistry Analytical Chemistry Quality Control

Ulevostinag (isomer 2), CAS 2082743-99-3, is a specific stereoisomer of the STING agonist MK-1454 with defined P-chiral phosphorothioate configuration. Distinct from isomers 1, 3, and 4, this stereochemically characterized compound enables reproducible SAR studies and assay calibration (EC50 0.8 nM for human STING). For stereospecific STING pathway research and preclinical immuno-oncology modeling. Research use only.

Molecular Formula C20H22F2N10O9P2S2
Molecular Weight 710.5 g/mol
Cat. No. B15136830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlevostinag (isomer 2)
Molecular FormulaC20H22F2N10O9P2S2
Molecular Weight710.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S
InChIInChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1
InChIKeyYSUIQYOGTINQIN-XZUIQIBLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ulevostinag (isomer 2) Procurement Guide: Cyclic Dinucleotide STING Agonist for Preclinical and Clinical Immuno-Oncology Research


Ulevostinag (isomer 2), also designated MK-1454 (isomer 2) with CAS 2082743-99-3, is a specific stereoisomer of Ulevostinag, a synthetic cyclic dinucleotide (CDN) agonist of the stimulator of interferon genes (STING) protein [1]. Developed by Merck, Ulevostinag is a STING agonist that has progressed to clinical evaluation as an intratumoral immune stimulant for the treatment of solid tumors and lymphomas [2]. The compound comprises two non-natural nucleoside derivatives linked via two P-chiral phosphorothioate groups, resulting in multiple possible stereoisomers with distinct spatial configurations [3].

Why Ulevostinag (isomer 2) Cannot Be Interchanged with Other STING Agonists or MK-1454 Isomers in Scientific Workflows


STING agonists as a class exhibit divergent stereochemical and pharmacological properties that preclude simple interchangeability. Ulevostinag contains two P-chiral phosphorothioate linkages, generating multiple discrete stereoisomers with distinct CAS numbers and spatial configurations . These stereoisomers are not equivalent in biological systems due to stereospecific interactions with the STING binding pocket [1]. Furthermore, cross-class substitution between CDN-based agonists (e.g., Ulevostinag, ADU-S100) and non-CDN small molecule STING agonists is not valid, as they engage STING via fundamentally different binding modes and induce distinct downstream signaling profiles [2].

Ulevostinag (isomer 2): Quantifiable Differentiation Evidence Against Comparators


Stereochemical Identity Confirmation: Ulevostinag (isomer 2) vs. Ulevostinag (isomer 3) vs. Ulevostinag (isomer 1) CAS Differentiation

Ulevostinag (isomer 2) possesses a unique CAS registry number (2082743-99-3) that distinguishes it from other stereoisomers of the same parent compound, including isomer 1 (CAS 2231258-61-8), isomer 3 (CAS 2082743-98-2), and isomer 4 (CAS 2082743-97-1) . The molecular formula (C20H22F2N10O9P2S2) and molecular weight (710.52 g/mol) are shared across isomers, but the three-dimensional spatial arrangement of atoms differs due to the two P-chiral phosphorothioate centers, resulting in distinct stereoisomeric entities [1]. This CAS-based differentiation is critical for procurement traceability and experimental reproducibility [2].

Stereochemistry Analytical Chemistry Quality Control Procurement Specification

STING Activation Potency: Ulevostinag (MK-1454) EC50 Across Human and Murine STING Variants

Ulevostinag (MK-1454) demonstrates potent STING activation with an EC50 of 0.8 nM for human wild-type (WT) STING, 2.3 nM for the human STING HAQ subtype (a common variant with reduced activity), and 1.5 nM for mouse WT STING, as measured in human STING-expressing reporter cells engineered with an IFN-β promoter-driven luciferase construct . In human peripheral blood mononuclear cells (PBMCs), Ulevostinag at 10 nM induced IFN-β secretion reaching 250 ± 32 pg/mL and TNF-α reaching 85 ± 11 pg/mL, representing a 10–15-fold increase over vehicle control . The ACS discovery publication notes that MK-1454 exhibited sub-micromolar EC50 in both THP-1 and mBMDC assays [1].

STING Agonist EC50 Immuno-oncology Preclinical Pharmacology

Clinical Trial Context: Ulevostinag ± Pembrolizumab Phase I Safety and Pharmacodynamics vs. Pembrolizumab Alone

In a Phase I clinical trial (NCT03010176) evaluating intratumoral Ulevostinag with or without pembrolizumab in participants with advanced or metastatic solid tumors or lymphomas, the combination demonstrated manageable toxicity, dose-dependent pharmacokinetics, and evidence of STING activation and target engagement [1]. A subsequent Phase II trial (NCT04220866) assessed the efficacy and safety of intratumoral Ulevostinag plus pembrolizumab compared to pembrolizumab alone as first-line treatment in metastatic or unresectable recurrent head and neck squamous cell carcinoma (HNSCC) [2]. The primary hypothesis was that combination therapy would yield superior Objective Response Rate (ORR) per RECIST 1.1 compared to pembrolizumab monotherapy [2].

Clinical Trials Immunotherapy STING Agonist Pembrolizumab

High-Value Application Scenarios for Ulevostinag (isomer 2) in Preclinical and Translational Research


Positive Control for STING Pathway Activation in In Vitro Reporter and Cytokine Release Assays

Researchers utilizing human STING-expressing reporter cell lines (IFN-β promoter-luciferase) or primary human PBMCs can employ Ulevostinag (isomer 2) as a high-potency positive control to benchmark STING pathway activation. With an EC50 of 0.8 nM for human wild-type STING and robust IFN-β induction (250 ± 32 pg/mL at 10 nM) in PBMCs, this compound provides a validated reference for calibrating assay sensitivity and comparing novel STING agonists under development .

Reference Standard for Stereochemically Defined CDN-STING Agonist Studies

For laboratories investigating structure-activity relationships (SAR) of cyclic dinucleotide STING agonists or studying stereospecific receptor interactions, Ulevostinag (isomer 2) with its defined CAS 2082743-99-3 and established stereochemical identity serves as a well-characterized reference compound. Procurement of this specific stereoisomer enables reproducible experimental outcomes and facilitates cross-study comparisons that would be confounded by stereoisomer mixtures .

Translational Benchmark for STING Agonist + Anti-PD-1 Combination Studies

Investigators developing preclinical models of STING agonist + immune checkpoint inhibitor combinations can reference the clinical experience of Ulevostinag combined with pembrolizumab. The Phase I/II clinical program (NCT03010176; NCT04220866) evaluating intratumoral Ulevostinag ± pembrolizumab provides a translational framework for dose selection, pharmacodynamic monitoring, and combination rationale that can inform preclinical experimental design [1].

Stereoisomer-Specific Analytical Method Development and Quality Control

Analytical chemistry and quality control laboratories developing methods for CDN-based therapeutics can utilize Ulevostinag (isomer 2) as a stereochemically defined reference standard for HPLC, LC-MS, or chiral separation method development. The availability of distinct CAS numbers for each Ulevostinag stereoisomer (isomer 1: 2231258-61-8; isomer 2: 2082743-99-3; isomer 3: 2082743-98-2; isomer 4: 2082743-97-1) enables precise method validation and impurity profiling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ulevostinag (isomer 2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.